Sodium pyroantimonate
Description
Academic Significance of Sodium Pyroantimonate (B1233504) in Contemporary Chemistry
In modern chemistry, sodium pyroantimonate, or more accurately sodium hexahydroxidoantimonate(V), holds significance as a versatile reagent, a precursor in materials synthesis, and a functional material in its own right. Its chemical formula is often written as NaSb(OH)₆, though historically it was represented as Na₂H₂Sb₂O₇. sciencemadness.orgwikipedia.org The anhydrous form, sodium antimonate (B1203111) (NaSbO₃), possesses the ilmenite (B1198559) crystal structure. wikipedia.org
As a chemical reagent, this compound is primarily used in analytical chemistry for the detection of sodium ions, although this application is now largely historical. chempedia.infolyhaihui.com More currently, it is used as an intermediate in the synthesis of more complex compounds. biosynth.com It is also a key component in various industrial manufacturing processes.
The production of this compound can be achieved through several methods, reflecting its industrial importance. These processes often start from antimony trioxide or other antimony-containing materials and involve oxidation in an alkaline medium. researchgate.net
Table 2: Industrial Production Methods for this compound
| Method | Description | Key Features |
| Hydrogen Peroxide Oxidation | Antimony trioxide is oxidized using hydrogen peroxide in a sodium hydroxide (B78521) solution. chemicalbook.com | Produces a high-quality product with minimal environmental pollution. researchgate.net |
| Air/Oxygen Oxidation | Antimony trioxide or sodium thioantimonite solution is oxidized under pressure using air or pure oxygen. chempedia.inforesearchgate.net | An environmentally friendly and cost-effective method, considered advanced for industrial production. researchgate.net |
| Ozone Oxidation | Antimony trioxide is reacted with sodium hydroxide and then oxidized using ozone. chemicalbook.com | An alternative oxidation method noted for its effectiveness. chemicalbook.com |
| Sodium Nitrate (B79036) Oxidation | A traditional method involving the high-temperature reaction of crude antimony oxide, sodium carbonate, and sodium nitrate. | Largely obsolete due to lower product quality and significant environmental pollution. |
| Chlorination Method | Uses crude antimony oxide, hydrochloric acid, and chlorine as raw materials. | Offers low production costs and results in a high-grade product. |
In materials chemistry, this compound is widely used as a fining agent or clarifier in the production of high-grade glass, such as that used for television picture tubes and optical lenses. lyhaihui.comchemicalbook.com It improves the transparency of the glass by removing microscopic gas bubbles. lyhaihui.com Furthermore, it serves as a flame retardant synergist in plastics, textiles, and building materials, and as an opacifier in enamels and ceramics. lyhaihui.comchemicalbook.com
Interdisciplinary Research Landscape Involving this compound
The applications of this compound and related antimonate compounds extend well beyond the traditional boundaries of chemistry, influencing a diverse range of scientific and technical fields.
One of the most significant interdisciplinary applications is in biology and cell physiology . The pyroantimonate method, often in combination with osmium tetroxide, is a classic histochemical technique used for the ultrastructural localization of cations within cells and tissues for transmission electron microscopy (TEM). semanticscholar.orgscispace.comontosight.ai The pyroantimonate anion precipitates with cations, notably sodium (Na⁺) and calcium (Ca²⁺), forming electron-dense deposits that are visible under the electron microscope. semanticscholar.orgontosight.ainih.gov This has enabled researchers to study the distribution of these crucial ions in various cellular compartments, such as nuclei, mitochondria, and plasma membranes, providing insights into processes like ion transport, muscle contraction, and nerve function. ontosight.ainih.govscite.ai
In materials science and engineering , research into metal antimonates is very active. While not always involving sodium specifically, the broader class of antimonates (MSbₓOᵧ) is being explored for advanced applications. For instance, various transition metal antimonates (e.g., CoSb₂O₆, NiSb₂O₆, MnSb₂O₆) are investigated as promising materials for gas sensors to detect gases like carbon monoxide, propane, and LPG. nih.govnih.govmdpi.commdpi.com The high sensitivity of these materials is often attributed to their nanostructured morphology and catalytic properties. nih.gov Iron antimonate (FeSbO₄) has also been studied for its gas sensing capabilities. iaamonline.org Furthermore, antimonates are being developed as catalysts and photocatalysts. researchgate.netchemrxiv.orgnihonseiko.co.jpalfachemic.com Nickel antimonates, for example, have been studied as robust catalysts for the oxygen evolution reaction (OER), a critical process for water splitting and energy storage technologies. rsc.org
In the field of geology and mineralogy , the natural mineral form of sodium hexahydroxidoantimonate, Mopungite (NaSb(OH)₆), provides a geological context for the synthetic compound. sciencemadness.org The study of such minerals helps in understanding the geochemical cycles of antimony.
Table 3: Interdisciplinary Applications of Antimonates
| Field | Application | Specific Compound Example | Research Focus |
| Cell Biology/Histochemistry | Cation localization for electron microscopy. semanticscholar.orgnih.gov | Potassium/Sodium Pyroantimonate | Visualizing the subcellular distribution of Na⁺ and Ca²⁺ to understand physiological processes. ontosight.ai |
| Materials Science (Sensors) | Chemical gas sensors. nih.govnih.gov | Cobalt Antimonate (CoSb₂O₆), Nickel Antimonate (NiSb₂O₆) | Developing highly sensitive and stable sensors for detecting flammable or toxic gases. mdpi.com |
| Materials Science (Catalysis) | Electrocatalysis (e.g., Oxygen Evolution Reaction). rsc.org | Nickel Antimonate (NiₓSb₁₋ₓO₂) | Designing efficient and durable catalysts for energy conversion and storage. rsc.org |
| Glass & Ceramics Industry | Glass clarifier, opacifier, flame retardant. lyhaihui.comchemicalbook.com | This compound | Improving optical properties of glass and enhancing the safety of materials. lyhaihui.com |
| Geology/Mineralogy | Study of natural mineral analogues. sciencemadness.org | Mopungite (NaSb(OH)₆) | Understanding the formation and stability of antimony-bearing minerals in the Earth's crust. |
Properties
CAS No. |
31589-39-6 |
|---|---|
Molecular Formula |
Na4O7Sb2 |
Molecular Weight |
447.47 g/mol |
IUPAC Name |
tetrasodium;dioxido-oxo-stibonatooxy-λ5-stibane |
InChI |
InChI=1S/4Na.7O.2Sb/q4*+1;;;;4*-1;; |
InChI Key |
CIWAOCMKRKRDME-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Sb](=O)([O-])O[Sb](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Pyroantimonate
Wet Chemical Synthesis Approaches
Wet chemical methods are commonly employed for the synthesis of sodium pyroantimonate (B1233504), offering advantages in terms of control over particle size and purity. These approaches typically involve the oxidation of an antimony(III) precursor in an alkaline sodium-containing medium.
Sb₂O₃ + 2NaOH + 2H₂O₂ → 2NaSb(OH)₆
The resulting sodium hexahydroxoantimonate(V) is the hydrated form of sodium pyroantimonate.
The efficiency and quality of the this compound produced via the hydrogen peroxide oxidation method are highly dependent on the careful control of several reaction parameters.
Temperature: The reaction temperature plays a crucial role in the synthesis process. The oxidation reaction is typically carried out at elevated temperatures, with ranges cited between 60°C and 100°C. sciencemadness.org One patented process specifies a reaction temperature of 90°C to 95°C. sciencemadness.org Another example demonstrates a reaction temperature of 110°C, followed by a crystallization period at the same temperature for 6 hours. A different variation involves heating to 95°C for 15 minutes, then reducing the temperature to 60°C for an 8-hour crystallization phase. google.com Maintaining a temperature range of 57-63°C has also been suggested to prevent the decomposition of hydrogen peroxide, which begins to occur above 65°C. mdpi.com
Concentration: The concentrations of the reactants, namely antimony trioxide, sodium hydroxide (B78521), and hydrogen peroxide, significantly influence the reaction kinetics and the final product. The concentration of the sodium hydroxide solution used as a leaching agent can range from 150 to 550 g/L. sciencemadness.org The amount of hydrogen peroxide added is typically in a slight excess, with a common add-on being 1.1 to 1.25 times the theoretical amount required for the oxidation. sciencemadness.org
Stirring: Adequate stirring is essential to ensure proper mixing of the reactants and to facilitate the heat and mass transfer during the reaction. This helps in achieving a homogeneous reaction mixture and promotes the formation of a uniform product. While specific stirring speeds are not always detailed in general descriptions, laboratory and industrial setups invariably include mechanical stirring to maintain suspension of the solid antimony trioxide and ensure its efficient contact with the sodium hydroxide and hydrogen peroxide.
| Parameter | Range/Value | Effect |
|---|---|---|
| Temperature | 60°C - 110°C | Affects reaction rate and crystallization. Optimal temperature is crucial to prevent H₂O₂ decomposition. |
| NaOH Concentration | 150 - 550 g/L | Acts as a solvent for antimony trioxide. |
| H₂O₂ Excess | 1.1 - 1.25 times theoretical amount | Ensures complete oxidation of Sb(III) to Sb(V). |
| Stirring | Consistent agitation | Promotes homogeneity and efficient reaction. |
The sodium nitrate (B79036) oxidation method is another route for the synthesis of this compound. This process utilizes crude antimony oxide, sodium carbonate as a flux agent, and sodium nitrate as the oxidant. researchgate.net The reaction is carried out at high temperatures. While this method benefits from a short and simple technological process, it is often associated with producing a lower grade of this compound and can lead to significant environmental pollution, which has led to it being substituted by other methods. researchgate.netresearchgate.net
High-grade this compound can be synthesized using the potash salt method. researchgate.net This technique employs industrial antimony white (a form of antimony trioxide), hydrogen peroxide, potassium hydroxide (KOH), and sodium hydroxide as the primary raw materials. researchgate.netresearchgate.net The process involves the oxidation of antimony in an alkaline environment. A key challenge of this method is the high production cost and the stringent requirements for the purity of the raw materials. researchgate.net
The chlorination method offers an alternative pathway for producing high-quality this compound at a lower production cost. researchgate.net The raw materials for this process are crude antimony oxide, hydrochloric acid (HCl), and chlorine (Cl₂) as the oxidizing agent. researchgate.net The process involves leaching, oxidation, hydrolysis, and neutralization steps. sciencemadness.org Despite the advantages of low cost and high product quality, the chlorination method is hampered by a complex process, high requirements for anti-corrosion equipment, and the generation of a significant amount of wastewater. researchgate.net
Pressure oxidation represents a more advanced technique for the synthesis of this compound. This method can be applied to sodium thioantimonite solutions, which are derived from the leaching of antimony-containing ores with sodium sulfide (B99878) and sodium hydroxide. researchgate.net The optimization of this process has shown that increasing the reaction temperature, oxygen partial pressure, and stirring speed can significantly accelerate the oxidation and precipitation rate of antimony. researchgate.net
Research has identified optimal conditions for this process, which include a temperature of 150°C, an oxygen partial pressure of 2.0 MPa, and a stirring speed of 1000 rpm for a reaction time of 2 hours, achieving an antimony precipitation ratio of 97.70%. researchgate.net Another set of optimal conditions found were a temperature of 90°C, a sodium hydroxide concentration of 20 g/L, an oxygen partial pressure of 400 kPa, and a stirring speed of 800 rpm for 60 minutes, which resulted in an antimony precipitation ratio of 99.38%. researchgate.net The concentration of sodium hydroxide was found to be critical for the quality of the final product. researchgate.net
| Parameter | Study 1 | Study 2 |
|---|---|---|
| Temperature | 150°C | 90°C |
| Oxygen Partial Pressure | 2.0 MPa | 400 kPa |
| Stirring Speed | 1000 rpm | 800 rpm |
| NaOH Concentration | - | 20 g/L |
| Reaction Time | 2 hours | 60 minutes |
| Antimony Precipitation Ratio | 97.70% | 99.38% |
Colloidal "Antimonic Acid" Precipitation Methods
An alternative wet chemical route involves the use of an intermediate known as "antimonic acid," which is a hydrated antimony pentoxide (Sb₂O₅·nH₂O). This method is often employed for purification. sciencemadness.orggoogle.com
The process typically begins with the dissolution of a pentavalent antimony compound, such as a crude sodium antimonate (B1203111) product, in an acidic solution like concentrated hydrochloric acid. google.com After dissolving, the pH of the solution is carefully adjusted, which causes the precipitation of colloidal antimonic acid. This hydrated oxide is then thoroughly washed to remove soluble impurities. google.com
In the final step, the purified antimonic acid precipitate is neutralized with a sodium hydroxide solution. sciencemadness.orggoogle.com This reaction converts the antimonic acid into this compound, which precipitates from the solution. The resulting product is then filtered, washed, and dried. This method allows for the preparation of a high-purity product by removing impurities that are soluble in either the acidic or neutral washing stages. google.com
Hydrothermal Synthesis Routes
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. The pressure oxidation methods described for synthesizing this compound from either antimony trioxide or sodium thioantimonite can be classified as hydrothermal routes, as they operate under such conditions (e.g., temperatures of 90-150°C and pressures up to 2.0 MPa). researchgate.netresearchgate.net
The use of hydrothermal conditions offers several advantages. The elevated temperature accelerates reaction kinetics, while the high pressure increases the solubility of reactant gases like oxygen, further enhancing the oxidation rate. researchgate.net It has been noted that conducting the reaction under these conditions can also significantly improve the filtration characteristics of the resulting slurry, which is beneficial for the subsequent solid-liquid separation step. researchgate.net The crystalline product obtained from these routes, Na[Sb(OH)₆], often exhibits a regular hexahedral or tetragonal morphology. researchgate.net
Solid-State Synthesis Approaches
Solid-state synthesis, also known as pyrometallurgical or thermal processing, represents an alternative to hydrometallurgical methods. This approach involves the high-temperature reaction of antimony compounds with sodium salts in the absence of a solvent. google.comresearchgate.net
A common method in this category is the "sodium nitrate oxidation style." google.com In this process, antimony trioxide (Sb₂O₃) is used as the raw material. It is mixed with sodium carbonate (soda ash) and sodium nitrate (NaNO₃), which acts as the oxidant. The mixture is then fused at high temperatures. During this fusion, the antimony trioxide is oxidized to the pentavalent state and reacts to form sodium antimonate. google.comresearchgate.net The resulting fused mass is then cooled and leached with water. The positive sodium antimonate generated undergoes a hydration reaction to yield this compound. google.com
This pyrometallurgical route is characterized by its simple technology and potentially lower costs. google.com However, it can have disadvantages, including the potential production of harmful nitrogen oxide gases (NOx) and potentially lower product purity compared to wet chemical methods. google.com
Dry-Firing Methods for Antimonate Production
Dry-firing, or pyrometallurgical, methods represent a conventional approach to the synthesis of this compound. These techniques involve the high-temperature, solid-state reaction of antimony-containing precursors with sodium salts. A prevalent method utilizes crude antimony oxide, sodium carbonate as a flux agent, and sodium nitrate as an oxidant researchgate.net. The components are mixed and heated in a furnace, leading to the oxidation of antimony and the formation of sodium antimonate researchgate.netatamanchemicals.com.
The fundamental reaction in this process involves the oxidation of antimony trioxide (Sb₂O₃) to a pentavalent state, followed by its reaction with a sodium source. The use of sodium nitrate facilitates the oxidation of antimony researchgate.net. While this method is lauded for its simple and short technological process, it is not without its drawbacks. A significant concern is the generation of noxious gases, such as nitrogen oxides (NOx), which contribute to environmental pollution researchgate.net. Moreover, the purity of the resulting this compound can be compromised by the starting materials and the reaction conditions, often yielding a lower-grade product researchgate.net.
Another variation of the dry-firing method involves the direct reaction of antimony metal with sodium nitrate. In this process, powdered antimony is intimately mixed with sodium nitrate and heated in a furnace with air ventilation atamanchemicals.com. The resulting coarse sodium antimonate is then subjected to filtration, drying, and crushing to obtain the final product atamanchemicals.com. To enhance the yield and facilitate the reaction, fluxes may be employed. However, in some instances, the presence of sodium salts within the antimonate concentrate itself, along with the formation of soda, can be sufficient for the process, obviating the need for additional fluxes rudmet.com. For instance, a charge composition of 100% sodium antimonate concentrate and 9% coke has been identified as optimal for maximizing the yield of the metallic phase during smelting rudmet.com.
Table 1: Comparison of Dry-Firing Method Parameters
| Raw Materials | Oxidant | Flux | Temperature | Advantages | Disadvantages |
| Crude Antimony Oxide | Sodium Nitrate | Sodium Carbonate | High | Simple process | Environmental pollution (NOx), lower product purity |
| Antimony Metal | Sodium Nitrate | Not always required | High | Direct reaction | Potential for impurities |
| Sodium Antimonate Concentrate | Air | Self-fluxing (Sodium Salts) | High | High metallic phase yield | Dependent on concentrate composition |
Sol-Gel Acrylamide Polymerization for Metal Antimonates
The sol-gel method offers a versatile route for the synthesis of metal oxides with controlled properties. A specific adaptation of this technique involves the use of acrylamide polymerization to regulate the formation and growth of crystals at the nanoscale. While not exclusively documented for this compound, the principles of this method are applicable to the synthesis of metal antimonates.
In this approach, sols of the metallic precursors, such as antimony trioxide and sodium carbonate, are first prepared. A chelating agent, for instance, ethylenediaminetetraacetic acid (EDTA), can be introduced to form stable chelates with the metal ions (Na⁺ and Sb³⁺) prepchem.com. The crucial step involves the addition of an acrylamide monomer (H₂C=CHCONH₂) and a cross-linker, such as N,N'-methylene bisacrylamide. The polymerization of acrylamide is then initiated, often with the aid of an initiator like α,α'-azodiisobutyramidine dihydrochloride, which accelerates the formation of a gel network prepchem.com.
This polymer network serves as a template, entrapping the metal precursors and controlling their subsequent reaction and crystallization upon heat treatment. The gel structure helps to regulate the weight of the acrylamide, thereby increasing the velocity of interconnections and influencing crystal formation on a nanometric scale, with reported average particle sizes ranging from 27 to 94 nm prepchem.com. This method provides a pathway to producing fine, homogeneous powders with a high degree of control over particle size and morphology.
Advanced/Novel Synthesis Techniques
Recent advancements in the synthesis of this compound have focused on developing methods that offer greater control over the product's physical and chemical properties, particularly at the nanoscale. These novel techniques often lead to materials with enhanced performance in their various applications.
The synthesis of this compound nanoparticles with controlled morphology has been successfully achieved through wet-chemical methods, including hydrothermal and pressure oxidation techniques. These methods allow for the precise manipulation of reaction parameters to yield crystals with specific shapes and sizes.
Hydrothermal synthesis is a versatile technique for producing a wide array of nanomaterials mdpi.com. By controlling parameters such as temperature, pressure, and the concentration of precursors, it is possible to direct the nucleation and growth of crystals, leading to specific morphologies mdpi.com. For instance, hydrothermal methods have been employed to synthesize various metal oxide nanostructures, including flower-like and rod-like particles mdpi.com.
Pressure oxidation is another powerful technique for the synthesis of this compound with well-defined morphologies. In one such method, an antimony-containing solution is subjected to oxidation under elevated temperature and pressure. By carefully controlling the reaction conditions, such as a temperature of 150°C, an oxygen partial pressure of 2.0 MPa, a stirring speed of 1000 rpm, and a reaction time of 2 hours, it is possible to achieve a high precipitation ratio of antimony (97.70%) and produce a product with a regular hexahedral morphology researchgate.net. In another variation, optimal conditions of 90°C, 400 kPa oxygen partial pressure, 800 rpm stirring speed, and a 60-minute reaction time yielded this compound with a regular hexahedron shape and an average particle size of 69.33 µm researchgate.net. The concentration of sodium hydroxide in the reaction medium also plays a critical role in determining the quality and morphology of the final product researchgate.net.
Table 2: Morphological Control in this compound Synthesis via Pressure Oxidation
| Morphology | Temperature (°C) | Oxygen Partial Pressure | Stirring Speed (rpm) | NaOH Concentration (g/L) | Average Particle Size |
| Regular Hexahedral | 150 | 2.0 MPa | 1000 | - | - |
| Regular Hexahedron | 90 | 400 kPa | 800 | 20 | 69.33 µm |
| Regular Tetragonal | - | - | - | - | - |
Polymorphic Control in Synthesis
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. The different polymorphs of a compound can exhibit distinct physical and chemical properties. In the context of sodium antimonates, polymorphic control during synthesis is crucial for tailoring the material's characteristics for specific applications.
Research into the phase equilibria of the Sb₂O₄–NaSbO₃ system has revealed the existence of an intermediate pyrochlore-type solid solution. This phase exhibits a maximum melting point of 1490 °C at a Na:Sb atomic ratio of 3:5. The formation and stability of this pyrochlore (B1171951) phase are dependent on the composition and temperature during synthesis. The ability to selectively synthesize this or other polymorphic forms of sodium antimonate opens up possibilities for tuning its properties, such as ionic conductivity.
Reaction Mechanisms and Pathways in this compound Formation
The formation of this compound from its precursors involves a series of complex chemical reactions, primarily centered around the oxidation of trivalent antimony (Sb(III)) to its pentavalent state (Sb(V)). The specific reaction pathways are highly dependent on the chosen synthetic route and the reactants involved.
In wet-chemical methods that utilize antimony trioxide (Sb₂O₃) as the starting material, the first step often involves the dissolution of Sb₂O₃ in an alkaline solution, such as sodium hydroxide (NaOH) scispace.com. This dissolution can be represented by the following reaction:
Sb₂O₃ + 2NaOH → 2NaSbO₂ + H₂O
The subsequent and most critical step is the oxidation of the resulting sodium antimonite (NaSbO₂) to this compound. This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide (H₂O₂), oxygen, or ozone scispace.com.
When hydrogen peroxide is used as the oxidant in an alkaline medium, the reaction proceeds as follows:
2NaOH + Sb₂O₃ + 2H₂O₂ + 4H₂O → Na₂H₂Sb₂O₇·6H₂O google.com
This reaction highlights the direct conversion of antimony trioxide to the hydrated form of this compound. The reaction is typically carried out at elevated temperatures, for instance, between 25 and 150°C, and may be conducted under pressure (1 to 3 atm) to enhance the reaction rate and yield google.com.
In processes that start from antimony trisulfide (Sb₂S₃), the initial step involves dissolving the sulfide in a sodium hydroxide solution, which may be aided by slight warming prepchem.com. This is followed by the addition of hydrogen peroxide, which serves a dual purpose: it oxidizes Sb(III) to Sb(V) and also oxidizes the sodium sulfide formed during the reaction to sodium sulfate prepchem.com. The sparingly soluble this compound then crystallizes out of the solution prepchem.com.
Structural Elucidation and Crystallography of Sodium Pyroantimonate
Crystalline Structures and Polymorphism
Sodium antimonates can adopt several distinct crystal structures, with the pyrochlore (B1171951) and ilmenite (B1198559) types being particularly significant. The term "sodium pyroantimonate" has historically been applied to hydrated forms, which are now understood to contain the hexahydroxidoantimonate(V) anion, Sb(OH)₆⁻. wikipedia.orgwikipedia.org For instance, the compound previously described as Na₂H₂Sb₂O₇·5H₂O is now correctly identified as NaSb(OH)₆. wikipedia.org
The formula Na₄Sb₂O₇ represents the anhydrous form of sodium pyroantimonate (B1233504). Antimonates are generally polymeric structures characterized by M-O-Sb linkages. wikipedia.org In these frameworks, the antimony atom is typically found in an octahedral coordination environment, bonded to six oxygen atoms. In the case of hydrated sodium antimonate (B1203111), NaSb(OH)₆, the central antimony atom is in the +5 oxidation state and is octahedrally coordinated by six hydroxyl groups to form the Sb(OH)₆⁻ anion. wikipedia.orgwikipedia.org
Certain sodium antimonates crystallize with the pyrochlore structure, which has the general formula A₂B₂O₇. nist.gov A pyrochlore-type solid solution is known to form in the Sb₂O₄–NaSbO₃ system. nist.govnih.govnih.gov Research has shown that these sodium antimonate pyrochlore phases exist only when the Na:Sb atomic ratio is less than 1:1.5. cdnsciencepub.comcdnsciencepub.com
An intermediate pyrochlore solid solution exists in a compositional range from approximately 24 mol percent Na₂O:76 mol percent Sb₂O₄ to 37.5 mol percent Na₂O:62.5 mol percent Sb₂O₄. nist.gov Within this range, the composition with a Na:Sb atomic ratio of 3:5 forms a congruently melting phase at 1490 ± 5°C. nist.govnih.govnih.gov A key feature of these pyrochlore structures is the potential for antimony to exist simultaneously in both trivalent (Sb³⁺) and pentavalent (Sb⁵⁺) oxidation states. cdnsciencepub.comcdnsciencepub.com
The compound sodium metantimonate (NaSbO₃) adopts the ilmenite structure, which is a well-defined crystallographic form. wikipedia.orgnist.gov This structure is trigonal, belonging to the R-3 space group. researchgate.netscielo.org.mx The ilmenite structure of NaSbO₃ is built from alternating layers of edge-sharing SbO₆ and NaO₆ octahedra. researchgate.netscielo.org.mx NaSbO₃ with the ilmenite structure melts congruently at a high temperature of approximately 1555 ± 5°C. nist.govnih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | researchgate.net |
| Space Group | R-3 (No. 148) | researchgate.net |
| Lattice Parameter 'a' | 5.2901(3) Å | researchgate.net |
| Lattice Parameter 'c' | 15.926(2) Å | researchgate.net |
| Unit Cell Volume (V) | 385.98(4) ų | researchgate.net |
| Formula Units (Z) | 6 | researchgate.net |
The study of phase equilibria provides critical insights into the formation and stability of different sodium antimonate structures. Phase equilibrium diagrams have been constructed for systems such as Sb₂O₄–NaSbO₃. nist.govnih.govnih.gov These studies confirm that the system contains the ilmenite NaSbO₃ phase and an intermediate pyrochlore-type solid solution. nist.gov The maximum melting point for the pyrochlore phase is 1490 °C at a Na:Sb ratio of 3:5, while NaSbO₃ itself melts at 1555 °C. nist.govnih.gov
Experimental methods for studying these systems and growing crystals often involve reacting starting materials like Sb₂O₄ and NaSbO₃ at high temperatures (500–1000 °C) in sealed platinum tubes. nist.gov The specimens are then quenched and analyzed at room temperature using techniques like X-ray diffraction to identify the phases present. nist.gov
Ionic Coordination and Oxidation States of Antimony
The oxidation state and coordination environment of antimony are defining features of sodium antimonate structures.
Oxidation State : In most stable sodium antimonates, such as the ilmenite-structured NaSbO₃ and the hydrated form NaSb(OH)₆, antimony is in the pentavalent (+5) oxidation state. wikipedia.org However, in the pyrochlore solid solutions, antimony can be present in a mixed-valence state, incorporating both Sb³⁺ and Sb⁵⁺ ions within the same crystal lattice. cdnsciencepub.comcdnsciencepub.com The mixed-valence oxide Sb₂O₄ is also a known stable compound featuring both Sb(III) and Sb(V). wikipedia.org
Ionic Coordination : The predominant coordination geometry for Sb⁵⁺ in these oxide frameworks is octahedral. In the ilmenite structure of NaSbO₃, the Sb⁵⁺ ion is surrounded by six oxygen atoms, forming SbO₆ octahedra that share edges to create layers. researchgate.netscielo.org.mx Similarly, in hydrated forms, the Sb(OH)₆⁻ anion consists of a central Sb⁵⁺ ion octahedrally coordinated to six hydroxyl groups. wikipedia.orgwikipedia.org This octahedral coordination is a consistent feature across many different types of antimonate compounds. researchgate.net
Structural Characterization of Doped Sodium Antimonates
The introduction of dopant cations into the sodium antimonate crystal lattice can lead to the formation of new structures with distinct properties. The structural effects of such substitutions have been investigated in several systems.
One example is sodium iron antimonate, Na₂FeSbO₅, which can be considered a doped or substituted antimonate. A comprehensive structural characterization revealed that this compound crystallizes in an orthorhombic system. researchgate.net Its structure is composed of edge-shared SbO₆ octahedral chains that alternate with vertex-linked chains of FeO₄ tetrahedra. researchgate.net In this compound, Mössbauer spectroscopy confirmed that the iron is present as high-spin Fe³⁺, while the antimony remains in the +5 oxidation state within a distorted tetrahedral oxygen coordination. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbna (No. 60) | researchgate.net |
| Lattice Parameter 'a' | 15.6991(9) Å | researchgate.net |
| Lattice Parameter 'b' | 5.3323(4) Å | researchgate.net |
| Lattice Parameter 'c' | 10.8875(6) Å | researchgate.net |
In another example, doping of antimony pyrochlores with silicon (Si⁴⁺) has been shown to alter the material's physical and chemical properties. Studies on Si-doped antimonic acid with a pyrochlore structure showed that increasing the silicon concentration leads to a decrease in the average particle size of the pyrochlore crystals. rsc.org Furthermore, refinement of X-ray powder diffraction data indicated a small but abrupt contraction of the cubic unit cell volume when the added Si concentration reached approximately 10 atom%. rsc.org This structural modification was hypothesized to be responsible for the enhanced selectivity for Cs⁺ ions. rsc.org
Hydration and Hydrolysis Behavior in this compound Systems
Historically, this compound was often represented by the formula Na₂H₂Sb₂O₇·5H₂O, suggesting a specific number of water molecules of hydration. However, crystallographic studies have revealed that the fundamental structural unit is the hexahydroxoantimonate anion, [Sb(OH)₆]⁻, where the antimony atom is octahedrally coordinated by six hydroxyl groups. The sodium cation, Na⁺, balances the charge. Therefore, the degree of "hydration" more accurately refers to the presence of these hydroxyl groups and any additional water molecules within the crystal lattice.
The interaction of Na[Sb(OH)₆] with water is significantly influenced by temperature. It is known to be sparingly soluble in cold water. However, as the temperature increases, its behavior shifts from simple dissolution to hydrolysis, resulting in the formation of a colloidal dispersion. This indicates that the [Sb(OH)₆]⁻ anion is susceptible to changes in aqueous conditions.
In hot water, sodium hexahydroxoantimonate undergoes hydrolysis, leading to the formation of colloidal antimony pentoxide (Sb₂O₅). This process involves the condensation of the [Sb(OH)₆]⁻ anions, where water molecules are eliminated, and Sb-O-Sb linkages are formed. The resulting colloidal particles are of nanoscale dimensions. The stability and particle size of this colloid can be influenced by factors such as pH and the presence of stabilizing agents.
The stability of the [Sb(OH)₆]⁻ ion is also pH-dependent. In alkaline solutions with a pH greater than 8, the hexahydroxoantimonate(V) anion is the predominant species. In acidic solutions, however, polymerization occurs, leading to the formation of polyantimonate species.
The thermal behavior of hydrated this compound provides further insight into its hydration. Thermogravimetric analysis (TGA) reveals a stepwise loss of water upon heating. The initial mass loss corresponds to the removal of loosely bound water molecules, followed by the dehydroxylation of the [Sb(OH)₆]⁻ core at higher temperatures. This process ultimately leads to the formation of anhydrous sodium antimonate, NaSbO₃, which possesses an ilmenite crystal structure, typically around 400°C.
Below are interactive data tables summarizing key aspects of the hydration and hydrolysis of this compound.
Table 1: Solubility of Sodium Hexahydroxoantimonate(V) in Water
| Temperature (°C) | Solubility ( g/100 mL) | Observations |
| 20 | Low | Sparingly soluble in cold water. |
| 80 | Increases, but hydrolysis occurs | Formation of a colloidal solution is observed. |
Table 2: Thermal Decomposition of Sodium Hexahydroxoantimonate(V)
| Temperature Range (°C) | Mass Loss (%) | Process | Product |
| 100 - 250 | Variable | Loss of adsorbed and loosely bound water. | Partially dehydrated Na[Sb(OH)₆] |
| > 250 - 400 | Significant | Dehydroxylation of the [Sb(OH)₆]⁻ anion. | Anhydrous Sodium Antimonate (NaSbO₃) |
Table 3: Antimonate Species in Aqueous Solution as a Function of pH
| pH Range | Predominant Antimony(V) Species | Behavior |
| < 8 | Polyantimonate species | Polymerization of antimonate ions. |
| > 8 | [Sb(OH)₆]⁻ | Stable monomeric hexahydroxoantimonate(V) anion. |
Advanced Spectroscopic and Analytical Characterization Techniques
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material and determining its crystal structure. For sodium pyroantimonate (B1233504), XRD analysis confirms its distinct crystalline nature. The compound historically referred to as sodium pyroantimonate (Na₂H₂Sb₂O₇·5H₂O) is now understood to be sodium hexahydroxoantimonate(V), with the chemical formula NaSb(OH)₆. researchgate.net
Structural refinement studies have determined that NaSb(OH)₆ possesses a tetragonal crystal system. wordpress.com This structure is characterized by specific lattice parameters, which define the size and shape of the unit cell. Both the antimony and sodium atoms are octahedrally coordinated, each surrounded by six oxygen atoms. nih.gov
The detailed crystallographic data for this compound (NaSb(OH)₆) is summarized in the table below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4₂/n (No. 86) |
| Lattice Parameter (a) | 8.029 Å |
| Lattice Parameter (c) | 7.894 Å |
| Interatomic Distance (Sb–O) | 1.972–1.999 Å |
| Interatomic Distance (Na–O) | 2.375–2.406 Å |
| Data sourced from Asai, T. (1975) and the German Wikipedia entry for Natriumhexahydroxoantimonat(V). wordpress.comnih.gov |
These XRD parameters are essential for confirming the phase purity of synthesized this compound, distinguishing it from other antimonate (B1203111) phases or unreacted precursors.
Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and microstructure of this compound particles.
SEM analysis of refined sodium antimonate products reveals particles that are granular and possess irregular crystal shapes. semanticscholar.org Despite the irregularity, the particles can exhibit a uniform size distribution with good dispersion and an absence of significant agglomeration. semanticscholar.org This morphological information is critical for applications where particle size and shape influence performance, such as in flame retardants or glass clarifiers.
TEM offers higher resolution imaging, making it suitable for the detailed characterization of nanomaterials. mdpi.com This technique can elucidate the precise size, shape, and crystal structure of individual nanoparticles. mdpi.comscispace.com For this compound nanoparticles, TEM would be employed to analyze topographical features, grain size, and crystalline details at the nanoscale. researchgate.net High-resolution TEM (HR-TEM) can even visualize the lattice planes of the crystalline material, providing further confirmation of the crystal structure identified by XRD.
Coupled with electron microscopy, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful tool for determining the elemental composition of a sample. researchgate.net When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays unique to each element present. researchgate.net
For this compound, EDX analysis is used to confirm the presence and relative abundance of sodium (Na), antimony (Sb), and oxygen (O). This provides a qualitative and semi-quantitative assessment of the compound's purity. qut.edu.au The technique is non-destructive and can be performed on very small sample areas, allowing for the analysis of individual particles or specific regions of interest. EDX can also be used to create elemental maps, which show the spatial distribution of Na, Sb, and O across the sample, ensuring a homogeneous composition.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques provide a "fingerprint" of the compound based on the specific energies of bond stretching and bending.
FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. For this compound, the FTIR spectrum is expected to be dominated by vibrational modes of the hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻. Key features would include:
O-H Stretching: A broad absorption band in the high-frequency region (typically 3000-3600 cm⁻¹) corresponding to the stretching vibrations of the hydroxyl (O-H) groups.
Sb-O-H Bending: Bending vibrations of the Sb-O-H groups would appear at lower frequencies.
Sb-O Stretching: Strong absorptions in the fingerprint region (typically below 1000 cm⁻¹) are attributable to the stretching vibrations of the Sb-O bonds within the SbO₆ octahedra.
These spectral features are characteristic of the compound's structure and can be used to monitor changes during synthesis or thermal treatment.
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to symmetric vibrations in non-polar bonds. The analysis of related hexahydroxoantimonate compounds, such as brandholzite (Mg[Sb(OH)₆]₂·6H₂O), offers insight into the expected Raman spectrum of NaSb(OH)₆. The key Raman bands are associated with the vibrations of the SbO₆ octahedra:
Sb-O Stretching Modes: Intense bands in the 500-700 cm⁻¹ region are assigned to the symmetric and antisymmetric stretching vibrations of the Sb-O bonds. The presence of multiple bands in this region can indicate a non-equivalence of the Sb-O units within the crystal structure.
O-Sb-O Bending Modes: Vibrational bands at lower frequencies (e.g., below 450 cm⁻¹) are typically attributed to the O-Sb-O bending modes.
These characteristic bands provide a structural fingerprint for the [Sb(OH)₆]⁻ anion and can be used for phase identification and structural analysis.
Mössbauer Spectroscopy for Oxidation State and Local Environment of Antimony
¹²¹Sb Mössbauer spectroscopy is a highly specific technique used to probe the nuclear energy levels of the antimony-121 (B78218) isotope. It provides precise information about the chemical environment of antimony atoms, including their oxidation state, site symmetry, and the nature of their chemical bonding.
For this compound, the key parameter obtained from the Mössbauer spectrum is the isomer shift (δ) . The value of the isomer shift is directly related to the electron density at the antimony nucleus. Since Sb(V) has a lower s-electron density than Sb(III), these two oxidation states exhibit distinct and well-separated isomer shift ranges. This compound, containing antimony in the +5 oxidation state, would show an isomer shift characteristic of Sb(V) compounds. This allows for the unambiguous confirmation of the antimony oxidation state and can be used to detect the presence of any Sb(III) impurities. The quadrupole splitting (ΔE_Q) , if present, provides information about the symmetry of the local environment around the antimony atom. A non-zero quadrupole splitting indicates a distortion from a perfectly cubic (octahedral) symmetry.
Electron Spin Resonance (ESR) Spectroscopy for Magnetic Properties
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons. wikipedia.orglibretexts.org The fundamental principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but it focuses on the magnetic moments of electrons instead of atomic nuclei. wikipedia.org This method is particularly sensitive to the local environment of paramagnetic species, making it invaluable for investigating the magnetic properties of this compound, especially when doped with transition metal ions or other paramagnetic centers. georgetown.edutci-thaijo.org
ESR spectroscopy operates by subjecting a sample to a constant microwave frequency while sweeping an external magnetic field. At a specific magnetic field strength, the unpaired electrons transition between their spin states, absorbing microwave energy. This absorption is detected and recorded as a spectrum, which typically presents as the first derivative of the absorption curve. libretexts.orggeorgetown.edu
The key parameters derived from an ESR spectrum are the g-factor, hyperfine coupling constants, and linewidth.
g-factor: This parameter is determined by the position of the resonance signal and is analogous to the chemical shift in NMR. georgetown.edu It provides information about the electronic structure and the extent of interaction between the electron's spin and orbital angular momentum. georgetown.edu Anisotropy in the g-factor can reveal details about the symmetry of the paramagnetic center's local environment within the this compound crystal lattice.
Hyperfine Coupling: This refers to the splitting of the main ESR signal due to the interaction of the unpaired electron with nearby magnetic nuclei (those with non-zero nuclear spin). This interaction provides critical information about the location of the paramagnetic ion and the nature of the chemical bonds it forms with neighboring atoms. wikipedia.org
Linewidth and Shape: The width and shape of the resonance lines are influenced by spin-lattice and spin-spin relaxation processes and can provide insights into the dynamics and interactions between paramagnetic centers. wikipedia.org
In the context of doped this compound, ESR is instrumental. For instance, if this compound is doped with manganese (Mn), ESR can determine the valence state of the manganese ions (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and their coordination symmetry within the host structure. tci-thaijo.orgresearchgate.net By analyzing the ESR spectra at various temperatures, researchers can study magnetic ordering phenomena and phase transitions. arxiv.org
Table 1: Illustrative ESR Spectral Parameters for a Hypothetical Mn-Doped this compound Sample
| Parameter | Observed Value | Interpretation |
| g-factor (g ≈ 2.0) | 2.003 | Suggests the presence of Mn²⁺ ions in a high-spin state with minimal orbital contribution, typical for ions in an octahedral or highly symmetric environment. |
| Hyperfine Splitting (A) | 90 G | A six-line hyperfine pattern arises from the interaction of the electron spin with the ⁵⁵Mn nucleus (I=5/2), confirming the presence of isolated Mn²⁺ ions. |
| g-factor (g ≈ 4.3) | 4.28 | Indicates Mn²⁺ ions situated in a low-symmetry (rhombic) environment within the crystal lattice. |
| Linewidth (ΔB) | 25 G | A relatively narrow linewidth suggests weak spin-spin interactions, indicating a dilute concentration of the dopant. |
Advanced Analytical Methods for Doped Compounds
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.eduspectroscopyeurope.com This makes it an essential tool for characterizing the surface chemistry of pure and doped this compound, where surface properties can significantly differ from the bulk material and play a crucial role in its applications. carleton.eduresearchgate.net
The technique is based on the photoelectric effect. A sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. spectroscopyeurope.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for unambiguous elemental identification. wikipedia.org
Crucially, small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state, chemical environment, and bonding of the element. carleton.edunasa.gov For example, the binding energy of an antimony (Sb) atom in this compound will be different from that of metallic antimony or antimony in a different oxidation state.
For doped this compound, XPS is used to:
Confirm the presence of dopants on the surface and near-surface region.
Determine the oxidation state of the dopant ions. For instance, in manganese-doped this compound, XPS can distinguish between Mn²⁺, Mn³⁺, or Mn⁴⁺ states on the surface. researchgate.netscirp.org
Analyze the chemical state of the host elements (Na, Sb, O) and identify any changes induced by the dopant. mdpi.com This can reveal alterations in the surface bonding environment.
Quantify the surface elemental composition , providing the relative concentrations of the constituent elements and the dopant. wikipedia.org
Perform depth profiling. When combined with ion beam etching, XPS can be used to analyze the elemental composition as a function of depth, revealing the distribution of the dopant from the surface into the bulk material. nasa.gov
Table 2: Representative XPS Binding Energy Data for a Hypothetical Zinc-Doped this compound Surface
| Element | Photoelectron Line | Binding Energy (eV) | Inferred Chemical State |
| Antimony (Sb) | 3d₅/₂ | 530.8 | Sb⁵⁺ in an oxide environment, characteristic of the pyroantimonate structure. |
| Sodium (Na) | 1s | 1071.5 | Na⁺, consistent with its ionic state in the compound. |
| Oxygen (O) | 1s | 531.2 | O²⁻ in the metal-oxide lattice of the pyroantimonate. |
| Zinc (Zn) | 2p₃/₂ | 1022.1 | Zn²⁺, indicating successful substitutional doping of zinc in its +2 oxidation state. |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. analytik-jena.comsgs-institut-fresenius.denih.gov Its precision and accuracy make it the method of choice for determining the exact elemental composition and quantifying dopant levels in materials like this compound. lucideon.com
The process involves introducing a sample, typically in liquid form after acid digestion, into a high-temperature argon plasma (up to 10,000 K). lucideon.com The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the sample. nih.gov These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z). A detector then counts the ions for each specific mass, allowing for precise quantification. analytik-jena.comnih.gov
In the analysis of doped this compound, ICP-MS is critical for:
Precise Dopant Quantification: It can accurately determine the concentration of a dopant element, which is essential for correlating the material's properties with the dopant level. goldschmidt.infochemrxiv.org
Purity Assessment: ICP-MS can detect and quantify unintended impurities that may have been introduced during synthesis and could impact the material's performance. sgs-institut-fresenius.de
Stoichiometry Verification: It can be used to verify the stoichiometric ratios of the main constituent elements (Na and Sb) in the synthesized compound.
Isotope Ratio Analysis: For certain applications, ICP-MS can measure isotopic ratios, which can be useful in specialized research contexts, such as using an isotopically enriched dopant as a tracer. lucideon.comrsc.org
To ensure accuracy, the analysis often involves the use of certified reference materials and internal standards. nih.govresearchgate.net
Table 3: Example ICP-MS Quantification Results for a Series of Doped this compound Samples
| Sample ID | Dopant Element | Target Dopant Concentration (mol%) | Measured Dopant Concentration (mg/kg) | Calculated Dopant Concentration (mol%) |
| SPA-Ni-0.1 | Nickel (Ni) | 0.10% | 275.1 | 0.098% |
| SPA-Ni-0.5 | Nickel (Ni) | 0.50% | 1395.3 | 0.502% |
| SPA-Co-0.1 | Cobalt (Co) | 0.10% | 276.5 | 0.099% |
| SPA-Co-0.5 | Cobalt (Co) | 0.50% | 1412.8 | 0.508% |
Theoretical and Computational Investigations of Sodium Pyroantimonate
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict and analyze the properties of materials like sodium antimonate (B1203111) (NaSbO₃), a compound closely related to sodium pyroantimonate (B1233504), providing a model for understanding the electronic characteristics conferred by the antimonate functional group.
Theoretical studies on silver-doped sodium antimonate (Ag-doped NaSbO₃) have utilized DFT to explore its potential as a photocatalyst. These calculations reveal how modifications to the material's composition can alter its electronic properties to enhance performance under visible light.
The band gap is a critical parameter that determines the electronic and optical properties of a material. DFT calculations are instrumental in determining and engineering this property. For instance, calculations show that pure sodium antimonate (NaSbO₃) has a wide band gap of approximately 4.15 eV. This large gap means it primarily absorbs ultraviolet light.
By doping NaSbO₃ with silver (Ag), theoretical models predict a significant reduction in the band gap. The introduction of Ag atoms creates additional energy bands near the Fermi level, effectively lowering the energy required to excite an electron from the valence band to the conduction band. This modification enhances the material's ability to absorb visible light, which is crucial for applications like photocatalysis. DFT computations have shown that doping can reduce the band gap to as low as 2.05 eV, a value that aligns closely with experimental results from diffuse reflection analysis.
| Material | Calculated Band Gap (eV) | Reference |
|---|---|---|
| Pure NaSbO₃ | 4.15 | arxiv.orgarxiv.org |
| Ag-doped NaSbO₃ (ANS) | 2.05 | arxiv.orgarxiv.org |
Analysis of the charge density distribution provides insights into the nature of chemical bonding within a crystal. DFT calculations can map the electron density and reveal how it is shared or transferred between atoms. In Ag-doped NaSbO₃, charge density difference plots show that the region between the silver and oxygen atoms exhibits significant charge accumulation. This indicates the formation of a strong covalent bond between Ag and O atoms, confirming that silver atoms are effectively incorporated into the NaSbO₃ crystal lattice. This bonding alters the electronic landscape, which is directly related to the changes in the material's photocatalytic activity.
The work function is the minimum energy required to remove an electron from the surface of a solid. It is a key factor in determining the redox potential of photogenerated charge carriers in a photocatalyst. DFT calculations can accurately predict the work function of different crystal surfaces.
For NaSbO₃, doping with silver has been shown to increase the work function. An improved work function enhances the oxidation ability of photogenerated holes at the material's surface. This leads to the formation of more hydroxyl radicals (•OH), which are highly reactive species that play a crucial role in the degradation of pollutants. The calculated work function for pure NaSbO₃ is lower than that for Ag-doped NaSbO₃, underscoring the electronic benefits of doping for photocatalytic applications. arxiv.orgliu.se
| Material | Calculated Work Function (eV) | Reference |
|---|---|---|
| Pure NaSbO₃ | 5.45 | arxiv.orgliu.se |
| Ag-doped NaSbO₃ (ANS) | 6.65 | arxiv.orgliu.se |
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior
Ab initio molecular dynamics (AIMD) is a computational method that simulates the movement of atoms in a material over time, based on forces calculated directly from first-principles electronic structure theory. This technique provides a powerful tool for understanding the dynamic behavior of materials, such as diffusion, phase transitions, and reactions at finite temperatures, without relying on empirical models.
For sodium pyroantimonate, AIMD could be employed to:
Investigate the mobility of sodium ions within the crystal lattice, which is crucial for its application as an ion conductor.
Simulate the material's structural response to changes in temperature, providing insights into its thermal stability and potential phase transformations.
Study the dynamics of water molecules in hydrated forms of this compound, such as NaSb(OH)₆.
These simulations would offer a deeper, time-resolved understanding of the material's properties that are not accessible through static calculations alone.
Thermochemical Predictions and Phase Stability Modeling
Computational methods are essential for predicting the thermodynamic properties of materials and modeling their phase stability. Using first-principles calculations, such as those based on DFT, it is possible to compute the total energies and enthalpies of formation for different compounds and crystal structures. ethz.ch These calculated values are fundamental to constructing theoretical phase diagrams and assessing the relative stability of different phases under various conditions of temperature and pressure.
Experimentally, it is known that this compound can transform into NaSbO₃ at elevated temperatures, indicating a change in phase stability. researchgate.netresearchgate.net Furthermore, experimental phase equilibrium diagrams have been constructed for the Sb₂O₄-NaSbO₃ system, revealing the existence of intermediate pyrochlore-type solid solutions. nih.gov
Computational phase stability modeling aims to reproduce and explain these experimental observations from a theoretical standpoint. By calculating and comparing the free energies of this compound and its potential decomposition products (like NaSbO₃ and H₂O), researchers can predict the transition temperatures and reaction pathways. While comprehensive thermochemical modeling studies specifically for the this compound system are still an area for future research, the established computational techniques provide a clear path for investigating its stability and predicting its behavior in different chemical environments.
Crystal Structure Prediction and Polymorph Screening
Crystal Structure Prediction (CSP) is a computational field dedicated to finding the most stable crystal structures for a given chemical composition. arxiv.orgarxiv.org These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies, often obtained from DFT. Identifying all possible stable and metastable polymorphs (different crystal structures of the same compound) is critical, as properties like solubility and stability can vary significantly between forms. nih.govnih.gov
The existence of polymorphs is common in related materials; for example, two different polymorphs of potassium antimonate have been identified experimentally. nih.gov This suggests that this compound may also exhibit polymorphism.
Computational polymorph screening for this compound would involve:
Generating thousands of candidate crystal structures using algorithms that explore different space groups and molecular packing arrangements.
Optimizing the geometry of these structures and calculating their energies using DFT or advanced force fields.
Ranking the structures by energy to create a crystal energy landscape, which highlights the most likely observable forms.
Such a computational screening could uncover novel, yet-to-be-discovered polymorphs of this compound. This predictive capability is invaluable for materials development, as it can de-risk the appearance of a more stable, and potentially less desirable, polymorph during manufacturing or storage. nih.gov
Simulation of Ionic Diffusion Pathways
Theoretical and computational investigations into the ionic diffusion pathways in this compound (Na₂H₂Sb₂O₇) are crucial for understanding its potential applications in fields requiring ion mobility, such as in solid-state electrolytes or sensors. While specific, detailed research focusing exclusively on the simulation of ionic diffusion in this compound is not extensively documented in publicly available literature, valuable insights can be drawn from computational studies of the broader pyrochlore (B1171951) family of compounds, to which this compound belongs. These studies provide a framework for understanding the mechanisms of ion transport in this class of materials.
Pyrochlore compounds, with the general formula A₂B₂O₇, have been the subject of numerous atomistic simulations to investigate properties such as defect formation, anion migration, and structural transformations. nih.govfz-juelich.de These computational methods, primarily molecular dynamics (MD) and ab initio calculations, are powerful tools for elucidating the microscopic pathways through which ions move within the crystal lattice. nih.gov
Molecular dynamics simulations, for instance, can model the movement of individual ions over time by calculating the forces between them using empirically derived or first-principles-based force fields. nih.gov By simulating the system at various temperatures, researchers can observe and quantify the diffusion of ions, identify the lattice sites involved in the diffusion process, and calculate key parameters such as activation energies for ion migration. fz-juelich.de
| Migrating Ion | Diffusion Pathway | Activation Energy (eV) | Computational Method |
|---|---|---|---|
| Na⁺ | A-site to A-site hopping | 0.85 | DFT + NEB |
| H⁺ (as part of OH⁻) | Interstitial hopping | 1.20 | Molecular Dynamics |
| O²⁻ | Vacancy-mediated hopping | 0.95 | DFT + NEB |
This table is illustrative and based on typical findings for pyrochlore compounds; specific experimental or computational data for this compound was not found in the search results.
The simulation of ionic diffusion pathways in this compound would likely involve tracking the trajectories of sodium ions (Na⁺) and potentially protons (H⁺), given its chemical formula Na₂H₂Sb₂O₇. The pathways and their associated energy barriers would depend on the specific arrangement of the pyrochlore lattice and the presence of defects or vacancies. The research on other pyrochlores indicates that the diffusion is often anisotropic, with certain crystallographic directions being more favorable for ion movement. fz-juelich.de
First-principles calculations can complement molecular dynamics by providing highly accurate energy landscapes for ion migration. arxiv.org These methods can be used to identify the minimum energy paths for diffusion and to calculate the activation energies for these paths with a high degree of confidence. Such computational studies are invaluable for interpreting experimental measurements of ionic conductivity and for designing new materials with enhanced ion transport properties.
Research Applications of Sodium Pyroantimonate in Materials Science and Engineering
Optoelectronic Materials and Glass Technology
In the field of glass manufacturing, sodium pyroantimonate (B1233504) is highly valued as a fining agent and decolorant, contributing to the production of high-clarity and high-performance glass for specialized applications.
Sodium pyroantimonate functions as a fining agent, also known as a clarifier, to remove unwanted gas bubbles from molten glass. nbinno.com During the high-temperature melting process of glass batch materials, gases are generated, which can lead to bubble defects in the final product, compromising its mechanical strength and optical properties. nbinno.comgoogle.com The addition of this compound facilitates the removal of these bubbles. nbinno.com In the hot environment of the glass furnace, it helps to lower the surface tension of the glass melt, which promotes the coalescence of small bubbles into larger ones that can then be more easily expelled. nbinno.com This process is essential for achieving the high optical transparency and structural integrity required in advanced glass products. nbinno.com
The clarifying properties of this compound are particularly crucial in the manufacturing of high-grade glass where clarity is a primary requirement. nbinno.com It is utilized in the production of optical glass, gemstone glass, and high-end glassware to ensure a flawless, bubble-free finish. additivesforpolymer.comlyhaihui.com Furthermore, it plays a significant role in the production of electronic display components, such as picture tubes for both black and white and color displays, and formerly in color television bulbs. nbinno.comadditivesforpolymer.comlyhaihui.com In these applications, the exceptional clarity afforded by the use of this compound as a degasser is paramount for optimal performance. nbinno.com
This compound is widely used as a clarifier and defoamer in the production of photovoltaic solar glass. additivesforpolymer.comlyhaihui.com The efficiency of solar cells is dependent on the high transmission of light through the glass substrate. justia.comgoogle.com By effectively removing gas bubbles, this compound helps to improve the transparency of the glass. lyhaihui.com In addition to its role as a clarifier, antimony-containing compounds like this compound are added to low-iron glass formulations for solar cells to improve the stability of the glass's solar performance upon exposure to ultraviolet (UV) radiation from sunlight. justia.comgoogle.com This is achieved through an oxidation process involving the antimony compound, which helps maintain the high transmission properties of the glass over its lifetime. justia.comgoogle.com
| Application Area | Function of this compound | Benefit |
| High-Grade Optical Glass | Clarifier / Fining Agent | High optical transparency and structural integrity nbinno.com |
| Electronic Display Tubes | Degasser / Clarifier | Ensures clarity for optimal screen performance nbinno.comadditivesforpolymer.com |
| Photovoltaic Glass | Clarifier / Defoamer / Stabilizer | Improves transparency and stability against UV radiation additivesforpolymer.comlyhaihui.comjustia.comgoogle.com |
Polymer Science and Flame Retardancy Mechanisms
In polymer science, this compound is recognized for its role as a flame retardant, often used as a synergistic component in various systems to enhance the fire safety of materials. It is considered an effective alternative to antimony trioxide in many applications. additivesforpolymer.comresearchgate.net
This compound is integrated as a flame retardant into a wide array of polymer matrices. lyhaihui.com It is commonly used in engineering thermoplastics, rubber, and textiles. additivesforpolymer.comlyhaihui.com Specific applications include flame-retardant casings for electronic devices, components for vehicle interiors, and electrical wiring insulation. additivesforpolymer.com Its low reactivity is an advantage in sensitive polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), where other antimony compounds might cause depolymerization during processing. additivesforpolymer.com The high thermal stability of this compound, which does not decompose at temperatures up to 1000°C, makes it suitable for high-temperature polymer processing. lyhaihui.com Its use in plastics can also offer the advantage of low coloring power, which reduces the amount of pigment needed. lyhaihui.com
| Polymer Matrix | Application of this compound | Key Advantage |
| Plastics (Engineering Thermoplastics) | Flame retardant for electronic casings, vehicle interiors additivesforpolymer.com | Synergistic effect, low reactivity, low coloring power additivesforpolymer.comflameretardants-online.comlyhaihui.com |
| Textiles | Flame retardant additivesforpolymer.comlyhaihui.com | Enhances fire safety additivesforpolymer.com |
| Rubber | Flame retardant additivesforpolymer.comlyhaihui.com | Improves fire resistance of rubber products additivesforpolymer.com |
Mechanisms of Flame Retardancy Action
This compound functions as a flame retardant through a combination of physical and chemical mechanisms that suppress combustion in both the gas phase and the condensed (solid) phase. When exposed to the high temperatures of a fire, it initiates a series of actions to inhibit flame spread.
In the condensed phase, sodium antimonate (B1203111) can act as a physical barrier, insulating the material and slowing the transfer of heat. polymeradd.co.th A key mechanism involves its thermal decomposition at temperatures between 300–500°C, which generates antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O). urbanmines.com The antimony trioxide then works synergistically with halogenated compounds that may also be present in the polymer formulation. urbanmines.com This reaction produces volatile antimony halides (SbX₃) or antimony oxyhalides. urbanmines.com
In the gas phase, these volatile antimony species interrupt the combustion chain reaction by scavenging highly reactive free radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals. urbanmines.com By neutralizing these radicals, the chemical reactions that sustain the flame are broken. urbanmines.com Furthermore, the initial decomposition of sodium antimonate can release water vapor and carbon dioxide, which dilute the flammable gases produced by the pyrolyzing polymer, thereby reducing the oxygen concentration available for combustion. polymeradd.co.th
An additional function of this compound is the action of its sodium oxide byproduct. The resulting Na₂O is alkaline and can neutralize acidic gases like hydrogen chloride (HCl) that are often produced during the combustion of halogenated polymers. urbanmines.com This reduces the corrosiveness and toxicity of the smoke generated. urbanmines.com
| Feature | This compound | Antimony Trioxide |
| Primary Mechanism | Synergistic action with halogens via thermal decomposition. urbanmines.com | Synergistic action with halogens. urbanmines.com |
| Gas Phase Action | Releases volatile antimony halides to trap free radicals (•H, •OH). urbanmines.com | Releases volatile antimony halides to trap free radicals. urbanmines.com |
| Condensed Phase Action | Promotes char formation to isolate oxygen and heat. urbanmines.com | Promotes char formation. urbanmines.com |
| Additional Benefits | Na₂O byproduct neutralizes acidic gases, reducing smoke toxicity. urbanmines.com | Catalyst action can depolymerize sensitive plastics like PET. additivesforpolymer.comnihonseiko.co.jp |
| Physical Form | Often granular or microspherical, reducing dust hazards during processing. urbanmines.com | Fine powder, can pose dust exposure risks. urbanmines.com |
Advanced Ceramics and Composites
This compound is utilized as a key additive in the manufacturing of specialized glass, ceramics, and enamels. Its primary roles in these applications are as a fining agent (clarifier), a decolorant, and an opacifier. lyhaihui.com
In the production of high-grade glass, such as that used for display tubes, photovoltaic solar panels, and optical lenses, this compound serves as a clarifier and defoamer. additivesforpolymer.comlyhaihui.com During the glass melting process, it helps to remove bubbles from the molten glass. This results in a final product with higher transparency and fewer defects. It is often used as a replacement for antimony oxide for this purpose. additivesforpolymer.com
In the ceramics and enamel industries, this compound acts as an opaque filler and an emulsifier. lyhaihui.com When added to enamel glazes, it creates a uniform, opaque white finish on metal surfaces, such as cast iron. lyhaihui.com Its high thermal stability, with no decomposition below 1000°C, makes it suitable for the high-temperature firing processes involved in creating ceramic and enamel coatings. lyhaihui.com
Catalysis and Reaction Engineering
Lewis acids are chemical species that can accept an electron pair from a Lewis base, and they are widely used as catalysts in organic synthesis to activate substrates and accelerate reactions. wikipedia.org Typical Lewis acid catalysts are metal-based compounds, including salts of aluminum, boron, tin, and titanium. wikipedia.orgnih.gov They function by creating an electron-deficient environment, which enhances the reactivity of certain molecules. researchgate.net
Antimony compounds, particularly antimony pentafluoride, are known to be powerful Lewis acids. However, specific research detailing the application of this compound as a Lewis acid catalyst in organic reactions is not extensively documented in the literature. In the pyroantimonate structure, the antimony atom is in a high (+5) oxidation state and is typically coordinated to six oxygen atoms in an octahedral arrangement, which may limit its ability to act as an electron pair acceptor compared to other antimony compounds like antimony halides. sciencemadness.org The catalytic activity of Lewis acids can be significantly enhanced through anion exchange with salts containing non-coordinating anions, a principle that has been demonstrated with antimony-containing salts like [bmim][SbF₆]. rsc.org
Unmodified sodium antimonate has a relatively wide band gap, which limits its photocatalytic activity to the UV portion of the spectrum. researchgate.net However, research has demonstrated that its properties can be significantly enhanced through modification, such as doping with other metals.
A notable example is the doping of sodium antimonate (NaSbO₃) with silver (Ag) to create a highly efficient visible-light photocatalyst. researchgate.netscienceopen.com Characterization studies confirmed that silver atoms were successfully incorporated into the NaSbO₃ crystal lattice. researchgate.netscienceopen.com This modification yields several key benefits:
Reduced Band Gap: The doping process significantly narrows the band gap of the material, extending its light absorption from the UV range well into the visible spectrum. researchgate.netscienceopen.com
Enhanced Charge Separation: Electrochemical characterizations show that the silver-doped material has a stronger ability to generate and transfer electron-hole pairs under visible light. The presence of silver atoms reduces the resistance to charge transfer, which accelerates the photocatalytic reaction. researchgate.netscienceopen.com
Increased Radical Formation: The modified photocatalyst demonstrates an improved ability to generate active radicals, specifically hydroxyl (•OH) and superoxide (B77818) (•O₂⁻), which are crucial for the degradation of pollutants. scienceopen.com Density functional theory (DFT) calculations suggest that the improved work function enhances the oxidation ability of the photogenerated holes, leading to the formation of more hydroxyl radicals. scienceopen.com
These enhanced properties make silver-doped sodium antimonate a promising material for environmental remediation applications, such as the photodegradation of organic dyes in wastewater under visible light. researchgate.netscienceopen.com
| Property | NaSbO₃ (Unmodified) | Ag-doped NaSbO₃ (ANS) |
| Light Absorption Edge | ~300 nm (UV) researchgate.net | ~520 nm (Visible) researchgate.net |
| Primary Active Species | Limited activity | Hydroxyl (•OH) and Superoxide (•O₂⁻) radicals scienceopen.com |
| Charge Transfer | Higher resistance | Reduced resistance, accelerated transfer scienceopen.com |
| Photocatalytic Activity | Low under visible light | High under visible light researchgate.netscienceopen.com |
Electrochemical Applications and Energy Storage
Antimony (Sb) and its compounds are being extensively investigated as promising anode materials for sodium-ion batteries (SIBs), which are considered a potential low-cost alternative to lithium-ion batteries. mdpi.com Elemental antimony offers a high theoretical specific capacity of 660 mAh g⁻¹ through an alloying-dealloying reaction with sodium, forming a sodium antimonide (Na₃Sb) alloy. rsc.org This capacity is significantly higher than that of traditional graphite (B72142) anodes. rsc.org
The primary challenge for antimony-based anodes is the large volume expansion and contraction that occurs during the insertion (sodiation) and extraction (desodiation) of sodium ions. researchgate.net This mechanical strain can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity fading over repeated cycles. researchgate.net
To address these issues, research is focused on several key strategies:
Nanostructuring: Fabricating antimony as nanoparticles or other nanostructures can better accommodate the strain from volume changes. researchgate.netresearchgate.net
Carbon Composites: Embedding antimony nanoparticles within a conductive carbon matrix (e.g., porous carbon frameworks, nanofibers) is a common and effective approach. researchgate.net The carbon framework provides mechanical support to buffer the volume changes, prevents the agglomeration of antimony particles, and ensures good electrical conductivity throughout the electrode. researchgate.net
Doping: Introducing dopants, such as nitrogen, into the carbon framework can create defects that improve the storage performance for sodium ions. researchgate.net
These advanced material engineering strategies have led to the development of antimony-based anodes with significantly improved cycle life and rate capability, making them a viable candidate for next-generation high-performance SIBs. mdpi.comresearchgate.net
Sodium Pyroantimonate As a Mechanistic Probe in Biological and Biomedical Research
Subcellular Ion Localization and Imaging Techniques
Sodium pyroantimonate (B1233504) serves as a crucial tool in cytochemistry and electron microscopy for the localization of various cations within biological tissues. The underlying principle of this technique is the reaction of the pyroantimonate anion with specific cations to form electron-dense precipitates that can be visualized at the subcellular level. This method has been instrumental in providing insights into the distribution and translocation of key ions like calcium and sodium.
Application in Histology and Electron Microscopy for Calcium Ion Visualization
The pyroantimonate method is a widely utilized technique for identifying the subcellular localization of calcium ions (Ca²⁺). When tissues are fixed in a solution containing potassium or sodium pyroantimonate, the pyroantimonate anions precipitate with intracellular cations, forming electron-opaque deposits visible under an electron microscope. nih.govnih.gov The validity of this method for detecting Ca²⁺ has been confirmed through techniques like X-ray microanalysis and electron energy-loss spectrometry, which have demonstrated the presence of calcium within these precipitates. nih.govjst.go.jp
This technique has been particularly effective in studying the role of calcium in muscle contraction. nih.gov Research on various smooth muscles, including guinea-pig taenia coli and Mytilus anterior byssal retractor muscle, has shown distinct patterns of calcium localization depending on the muscle's state. nih.gov
In relaxed smooth muscle , the electron-dense pyroantimonate precipitates, indicating the presence of calcium, are primarily found along the inner surface of the plasma membrane and in other membranous structures nearby. nih.gov
During contraction , these precipitates become diffusely distributed throughout the myoplasm in the form of small particles. nih.gov This shift is interpreted as the release of activator Ca²⁺ from its storage sites at the cell periphery into the cytoplasm to initiate the contractile process. nih.gov
The method's utility has been validated by comparing results from pyroantimonate-treated tissues with cryosections of mildly fixed tissues, which also show calcium localized underneath the plasma membrane, confirming that the pyroantimonate precipitate is a valid marker for intracellular Ca²⁺ localization. nih.gov The concentration of calcium relative to antimony in the precipitate remains stable even after fixation, dehydration, and embedding procedures. nih.gov
| Muscle State | Primary Location of Precipitates | Inferred Physiological Process |
|---|---|---|
| Relaxed | Along the inner surface of the plasma membrane and adjacent membranous structures. nih.gov | Sequestration of activator Ca²⁺ in intracellular stores. nih.gov |
| Contracted | Diffusely distributed as small particles in the myoplasm. nih.gov | Release of activator Ca²⁺ from peripheral stores into the cytoplasm. nih.gov |
Localization of Sodium Ions in Biological Tissues
The pyroantimonate technique has also been applied to the localization of sodium ions (Na⁺) in various tissues, notably in transporting epithelia like the kidney and cornea. semanticscholar.orgnih.gov When fixative solutions are supplemented with potassium pyroantimonate, it forms an electron-opaque precipitate with sodium, allowing for its visualization at the ultrastructural level. nih.gov
In studies of the rat kidney, two distinct and reproducible patterns of precipitation have been observed depending on the fixation method:
Aldehyde Fixation : Following fixation with solutions containing aldehydes, the precipitate is found to be predominantly extracellular. semanticscholar.orgnih.govnih.gov This distribution is consistent with the physiological understanding that the major concentration of sodium ions is typically in the extracellular space. semanticscholar.org
Osmium Tetroxide Fixation or Cellular Swelling : When tissues are fixed with osmium tetroxide or in experimental conditions that induce cellular swelling, the precipitate appears in both intracellular and extracellular locations. semanticscholar.orgnih.govnih.gov This intracellular deposition is thought to indicate an influx of sodium ions, suggesting that the pyroantimonate method can serve as a sensitive marker for conditions that increase intracellular sodium concentration. semanticscholar.org
Research on rabbit corneas has shown that this compound precipitates are localized along the cellular side of the lateral plasma membrane of endothelial cells, which are active in ion transport. nih.gov Significantly, when these cells are treated with ouabain, an inhibitor of the Na⁺-K⁺-ATPase pump, the precipitate at this site becomes much heavier, indicating a localized increase in Na⁺ concentration due to the inhibition of its transport. nih.gov
| Fixation Condition | Precipitate Location | Interpretation |
|---|---|---|
| Fixation with aldehyde-containing solutions. semanticscholar.orgnih.gov | Mainly extracellular. semanticscholar.orgnih.gov | Reflects the normal, higher concentration of Na⁺ in the extracellular fluid. semanticscholar.org |
| Fixation with osmium tetroxide or conditions causing cell swelling. semanticscholar.orgnih.gov | Intracellular and extracellular. semanticscholar.orgnih.gov | Indicates increased cell membrane permeability and influx of Na⁺ into the cell. semanticscholar.org |
Elucidation of Ion Transport Mechanisms
By providing a visual map of ion distribution at the subcellular level, the this compound precipitation technique has become a powerful mechanistic probe in biological and biomedical research. It allows investigators to correlate the localization of ions with cellular function and to study how these distributions are altered in various physiological and pathological states.
Studies on Calcium Homeostasis in Physiological and Pathological Processes
The pyroantimonate method has been instrumental in elucidating the mechanisms of calcium homeostasis, particularly the translocation of "activator calcium" during physiological processes like muscle contraction. nih.gov As detailed previously (Section 7.1.1), the observed movement of calcium-pyroantimonate precipitates from peripheral storage sites into the myoplasm during smooth muscle contraction provides direct visual evidence for the release of intracellularly stored calcium, a key step in excitation-contraction coupling. nih.gov
This technique has also been applied to study pathological alterations in calcium homeostasis. For example, in studies of ischemia-reperfusion (I/R) injury in the heart, the method has been used to visualize changes in cellular and mitochondrial calcium levels. nih.gov Research has shown that I/R leads to a significant increase in both cellular and mitochondrial calcium deposits. nih.gov The application of sodium nitrite as a cardioprotective agent was shown to prevent this I/R-induced increase in calcium deposits, suggesting that its therapeutic effect is linked to the modulation of calcium homeostasis. nih.gov
Furthermore, in the context of insulin secretion, the pyroantimonate method has been used to track the sequential distribution of calcium in pancreatic B-cells upon glucose stimulation. unlp.edu.ar These studies have identified specific calcium pyroantimonate precipitates associated with the plasma membrane, mitochondria, Golgi complex, and secretory granules, demonstrating that multiple organelles are involved in regulating the free calcium available for insulin release. unlp.edu.ar
Investigations into Sodium Transport in Specific Tissues (e.g., Gastric Mucosa, Kidney)
The pyroantimonate method has been a valuable tool for investigating sodium transport, particularly in the kidney. semanticscholar.orgnih.gov The kidney is responsible for reabsorbing the vast majority of filtered sodium to maintain homeostasis, a process involving complex transport mechanisms across different segments of the nephron. nih.govwikipedia.org
Using potassium pyroantimonate perfusion fixation in rat kidneys, researchers have obtained reproducible localization of precipitates containing sodium, calcium, and magnesium. nih.gov These studies revealed massive electron-opaque deposits in the basement membranes of all proximal and distal tubules and glomeruli. nih.gov Precipitates were also found within the cytoplasm, between the microvilli of the brush border, and within cell nuclei, primarily between masses of condensed chromatin. nih.gov
The differential localization of precipitates under various fixation conditions (as described in Section 7.1.2) has provided insights into the state of sodium transport. The predominantly extracellular location of precipitates in healthy, non-swollen tissue reflects the active transport of sodium out of the tubular cells and into the interstitium. semanticscholar.org Conversely, the appearance of intracellular precipitates in cells susceptible to swelling serves as a marker for compromised membrane integrity and a breakdown in normal sodium transport, leading to an accumulation of intracellular sodium. semanticscholar.org These cytochemical findings complement physiological studies on renal sodium reabsorption, which identify the Na⁺/H⁺ exchanger and the Na⁺-K⁺-ATPase as essential components of this process in the proximal nephron. nih.gov
Analysis of Intracellular Ion Distribution (e.g., Cell Nucleus)
The pyroantimonate method, often employing potassium or this compound, is a significant cytochemical technique for the ultrastructural localization of intracellular inorganic cations. mdpi.comnih.gov When introduced during tissue fixation, the pyroantimonate anion penetrates the cell and forms electron-opaque precipitates with various cations, which can then be visualized using transmission electron microscopy (TEM). nih.govlcms.cz This technique has been instrumental in mapping the distribution of ions such as sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) at a subcellular level. mdpi.comnih.gov
Research has consistently shown that these antimonate (B1203111) precipitates are not uniformly distributed within the cell. Significant deposits are frequently observed within the cell nucleus and the nucleolus. mdpi.comnih.govtandfonline.com In contrast, areas of condensed chromatin appear to be relatively free from these precipitates. mdpi.comnih.govtandfonline.com Beyond the nucleus, precipitates are also found in the cytoplasm, often associated with ribonucleoprotein particles. mdpi.comnih.gov The identity of the specific cations within these precipitates can be further confirmed using analytical techniques such as electron probe microanalysis (EPMA), which has been used to verify the presence of calcium and sodium in the electron-dense deposits. lcms.czmdpi.comnih.gov This allows for a more precise understanding of ion compartmentalization. The technique can also provide insights into the state of the ions; for instance, free or easily liberated cations tend to form coarse pyroantimonate deposits. lcms.cznih.gov
Table 1: Subcellular Localization of Pyroantimonate Precipitates
| Subcellular Location | Presence of Precipitate | Associated Cations |
|---|---|---|
| Cell Nucleus | Commonly Observed | Ca²⁺, Na⁺, Mg²⁺ |
| Nucleolus | Commonly Observed | Ca²⁺, Na⁺, Mg²⁺ |
| Condensed Chromatin | Relatively Free of Precipitate | N/A |
| Cytoplasm | Observed (esp. near ribonucleoproteins) | Ca²⁺, Na⁺, Mg²⁺ |
| T-tubules (muscle) | Observed | Ca²⁺, Na⁺ |
| Glycogen Granules | Observed | Ca²⁺, Na⁺ |
Biochemical Interactions and Specificity of Precipitation
While initially utilized for the localization of sodium ions, extensive research has demonstrated that the pyroantimonate precipitation method is not specific to Na⁺. nih.govsemanticscholar.orgbohrium.com The pyroantimonate anion readily forms dense precipitates with a variety of divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). mdpi.commdpi.comnih.gov This lack of specificity is a critical consideration when interpreting results, as the observed precipitates may represent a combination of different cations.
The sensitivity of the precipitation reaction varies significantly between different cations. Studies have shown that the method is most sensitive to Ca²⁺, followed by Mg²⁺, and is considerably less sensitive to Na⁺. nih.gov Furthermore, the reaction is not limited to inorganic cations. Certain biological amines, such as histamine and spermine, have also been shown to form dense precipitates with potassium pyroantimonate, adding another layer of complexity to the interpretation of the results. nih.govsemanticscholar.org The conditions of tissue preparation, including the type of fixative used (e.g., aldehydes versus osmium tetroxide), can also influence the pattern and distribution of the precipitate. nih.govbohrium.com Despite the lack of specificity, the technique can differentiate between the states of cations. For example, it has been suggested that coarse, distinct precipitates represent free or easily liberated cations, whereas a more diffuse "staining" may indicate cations that are chelated or bound to other molecules. lcms.cz
Table 2: Cation Sensitivity of the Pyroantimonate Precipitation Method
| Ion | Sensitivity Level (Molar) | Reference |
|---|---|---|
| Calcium (Ca²⁺) | 10⁻⁶ M | nih.gov |
| Magnesium (Mg²⁺) | 10⁻⁵ M | nih.gov |
| Sodium (Na⁺) | <10⁻² M | nih.gov |
Development of Novel Biosensing Methodologies (excluding clinical diagnostic applications)
The primary and well-established application of this compound in biological and biomedical research is its function as a precipitating agent for the cytochemical localization of cations for electron microscopy. nih.govnih.gov Its utility is rooted in the formation of insoluble, electron-dense salts that allow for the visualization of ion distribution within fixed tissues.
However, the application of this compound in the development of novel biosensing methodologies, as the term is understood in modern analytical chemistry (e.g., electrochemical, optical, or gravimetric sensors), is not documented in the scientific literature. The fundamental mechanism of pyroantimonate is an irreversible precipitation reaction within a fixed biological sample. This is distinct from the principles of modern biosensors, which typically rely on a reversible interaction with an analyte to generate a continuous, measurable signal (e.g., a change in current, fluorescence, or resonance frequency). Searches for antimonate-based ion-selective electrodes or pyroantimonate nanoparticles for sensing applications have not yielded relevant results for its use as a primary recognition or transduction element. tandfonline.com Therefore, its role remains confined to the realm of static, microscopic analysis rather than dynamic, real-time biosensing.
Sustainable Production and Environmental Chemistry of Antimony Compounds
Recovery of Antimony from Ores and Secondary Sources for Pyroantimonate (B1233504) Production
The production of sodium pyroantimonate begins with the extraction of antimony from either primary ores or secondary materials. Both pyrometallurgical and hydrometallurgical routes are employed, with a growing emphasis on recycling from secondary sources to ensure sustainability. researchgate.netresearchgate.net
Pyrometallurgical Methods: Traditional pyrometallurgy involves high-temperature processes to extract antimony. mdpi.com A common method is the volatilizing roasting of sulfide (B99878) ores like stibnite (B1171622) (Sb₂S₃), which converts the antimony to volatile antimony trioxide (Sb₂O₃) that can be collected and further processed. chalmers.se Another approach is reduction smelting, where antimony oxides or rich sulfide ores are heated in furnaces with reducing agents like coke and fluxes such as soda ash to produce crude metallic antimony. mdpi.comusgs.gov This crude metal then requires refining to remove impurities. usgs.gov While effective for high-grade ores, these methods are energy-intensive and can generate sulfur dioxide emissions. researchgate.net
Hydrometallurgical Methods: Hydrometallurgical processes are increasingly favored as they operate at lower temperatures and can be more selective. researchgate.net These methods involve leaching antimony from ores or waste materials using aqueous solutions. For this compound production, alkaline leaching is particularly relevant. researchgate.netmdpi.com Stibnite concentrate can be leached with sodium sulfide (Na₂S) and sodium hydroxide (B78521) (NaOH) solutions to form sodium thioantimonite (Na₃SbS₃) in the leach solution. researchgate.netsemanticscholar.org This solution is then oxidized, often by blowing air through it, to precipitate this compound. semanticscholar.org Research has shown that antimony can be leached from refractory gold ore with a sodium sulfide solution, achieving a recovery of 96.64%, with the subsequent precipitation of antimony as this compound exceeding 99.80%. researchgate.net
Recovery from Secondary Sources: Secondary sources are crucial for a circular economy of antimony. researchgate.net Used lead-acid batteries are a primary source, where antimony is recovered from antimonial lead mixtures at secondary lead smelters. chalmers.seusgs.gov Other significant secondary sources include industrial residues like flue dusts, slags, and tailings from lead, copper, and gold smelting operations. researchgate.netjmmab.com For instance, a hydro-pyrometallurgical process can recover antimony from stibnite concentrate with an 83% extraction efficiency. researchgate.net
| Source Material | Recovery Method | Key Parameters/Reagents | Reported Recovery/Efficiency |
|---|---|---|---|
| Stibnite Ore | Alkaline Leaching (Hydrometallurgy) | 0.5 mol/L KOH, 25°C, 133 min | 56.5% Antimony Leaching Yield researchgate.net |
| Refractory Gold Ore | Sodium Sulfide Leaching & Pressure Oxidation | Na₂S solution | 96.64% Sb leaching; >99.80% Sb precipitation researchgate.net |
| Lead-Acid Batteries | Pyrometallurgical Recycling | Smelting and refining | Major source of secondary antimony chalmers.seusgs.gov |
| Stibnite Concentrate | Hydro-pyrometallurgical Process | Chlorination with NaCl, roasting, leaching | 83% extraction efficiency researchgate.net |
| Antimony-bearing Dust | Reduction-roasting | CO-CO₂ reducing agent, 650-800°C | 66-73.81% antimony recovery jmmab.com |
Separation and Immobilization of Associated Elements (e.g., Arsenic, Lead)
Antimony ores and secondary materials are often contaminated with toxic elements like arsenic and lead, which must be removed during processing to produce high-purity this compound and prevent environmental pollution. usgs.govresearchgate.net
Arsenic Separation and Immobilization: Arsenic is a common and challenging impurity. A highly effective method for its removal is alkaline oxidative pressure leaching. researchgate.net This process can selectively leach over 95% of arsenic from antimony-bearing dust using a sodium hydroxide solution under oxygen pressure, while antimony and lead remain in the solid residue. researchgate.net The separation is based on the transformation of insoluble arsenic compounds into highly soluble sodium arsenate, whereas antimony trioxide is converted to insoluble forms like NaSb(OH)₆. researchgate.net
Once separated into the leachate, the toxic arsenic must be immobilized into a stable form for safe disposal. A prominent method involves its precipitation as scorodite (FeAsO₄·2H₂O), a crystalline and environmentally stable compound. researchgate.net Research has demonstrated that by leaching sodium antimonate (B1203111) with dilute sulfuric acid, 99.83% of antimony can be recovered, while 98.86% of the arsenic in the leachate is subsequently immobilized as stable scorodite. researchgate.net
Lead Separation: Lead is another common impurity, particularly in secondary materials from lead-acid batteries. usgs.gov Removing lead from antimony is difficult. usgs.gov Pyro-refining techniques are often used, which may involve treating the molten metal with alkaline fluxes like caustic soda and sodium nitrate (B79036) to remove impurities. usgs.govresearchgate.net However, these processes are complex. Alternative separation technologies include adsorption and ion exchange, which can remove heavy metal ions from aqueous solutions with high efficiency. nih.gov
| Element | Separation/Immobilization Method | Principle | Reported Efficiency |
|---|---|---|---|
| Arsenic | Alkaline Oxidative Pressure Leaching | Selective leaching of As as soluble sodium arsenate. | >95% As removal from dust researchgate.net |
| Arsenic | Immobilization as Scorodite | Precipitation of arsenic from solution into a stable mineral form. | 98.86% As immobilization researchgate.net |
| Lead | Pyro-refining | Oxidation and slagging of impurities from molten metal. | Can reduce lead content to 0.02% indexcopernicus.com |
| Antimony/Arsenic | Adsorption / Ion Exchange | Uptake of dissolved ions onto solid media or resins. | High efficiency for heavy metal removal nih.gov |
Green Chemistry Approaches in Antimonate Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In antimonate synthesis, this involves developing more efficient, less energy-intensive, and environmentally benign methods.
A significant green approach is the increasing preference for hydrometallurgical processes over traditional pyrometallurgy. researchgate.netmdpi.com Hydrometallurgy avoids the high energy consumption and SO₂ emissions associated with high-temperature roasting of sulfide ores. researchgate.net The development of innovative hydro-pyrometallurgical processes that integrate sulfur fixation in the solid phase represents a step forward, eliminating the need for expensive gas treatment systems. researchgate.net
Recent research has explored novel, environmentally friendly leaching agents. Deep eutectic solvents (DESs), which are mixtures of Lewis or Brønsted acids and bases, are being investigated as alternatives to volatile organic compounds or harsh acids. mdpi.com DESs are noted for their low toxicity, low volatility, and biodegradability, presenting a promising avenue for sustainable antimony extraction from mining residues. mdpi.com
Furthermore, process intensification through synergistic oxidation can be considered a green approach. One study utilized a combination of catechol and potassium permanganate (B83412) (KMnO₄) as a synergistic oxidant, achieving an antimony oxidation rate of over 98% under milder conditions (75°C) and recovering over 95.6% of the antimony as refined sodium antimonate. mdpi.com This method enhances efficiency and reduces the energy and reagent requirements compared to traditional oxidation processes. mdpi.com
Antimony Speciation and Transformation in Engineered Systems
Understanding the chemical form (speciation) and transformation of antimony in engineered systems like wastewater treatment plants and landfills is critical for managing its environmental fate and impact. Antimony typically exists in two main oxidation states: trivalent Sb(III) and pentavalent Sb(V). acs.org
In Wastewater Systems: In aqueous environments, antimony speciation is primarily controlled by pH and redox potential (Eh). mdpi.com In most contaminated wastewater (pH 5.0 to 10.0), the dominant forms are the neutral antimonous acid, Sb(OH)₃, and the antimonate anion, Sb(OH)₆⁻. mdpi.com Sb(III) is generally considered more toxic and mobile than Sb(V). acs.org
During wastewater treatment, antimony can undergo transformations. Under anaerobic conditions, sulfate-reducing bacteria (SRB) can reduce Sb(V) to Sb(III), which then precipitates as highly insoluble antimony trisulfide (Sb₂S₃), effectively removing it from the water column. nih.govcas.cn Studies have shown that SRB can achieve a precipitation rate of over 91% for Sb(III). mdpi.com Conversely, in the presence of oxidants like iron and manganese oxyhydroxides, Sb(III) can be rapidly oxidized to the less toxic Sb(V). researchgate.net
In Landfill Systems: Consumer products containing antimony, such as plastics and electronics, often end up in municipal solid waste landfills. researchgate.netnih.gov Antimony can be released into the environment through landfill leachate (the liquid that percolates through the waste). researchgate.net The amount of leached antimony is influenced by pH and the reducing conditions created by decomposing waste. researchgate.net More significantly, antimony has the potential to be transformed and released in a gaseous form from landfills through chemical or microbial processes, with emissions potentially being higher than releases via leachate. researchgate.netnih.gov Geopolymer solidification/stabilization is an emerging technology for immobilizing antimony and other heavy metals in contaminated soils and waste, with studies showing fixation rates of over 99%. nih.gov
| Engineered System | Dominant Species | Key Transformation Process | Controlling Factors |
|---|---|---|---|
| Aerobic Wastewater | Sb(V) as Sb(OH)₆⁻ | Oxidation of Sb(III) to Sb(V) | Presence of oxidants (e.g., Fe/Mn oxyhydroxides) researchgate.net |
| Anaerobic Wastewater | Sb(III) as Sb(OH)₃ | Bioreduction of Sb(V) to Sb(III) | Sulfate-reducing bacteria (SRB) activity nih.gov |
| Anaerobic Wastewater | Sb₂S₃ (precipitate) | Precipitation with sulfide | Sulfide produced by SRB cas.cn |
| Landfill Leachate | Sb(III), Sb(V) | Leaching from waste materials | pH, redox conditions, waste composition researchgate.net |
| Landfill Gas | Volatile Sb compounds | Volatilization (chemical/microbial) | Decomposition processes within landfill nih.gov |
Future Research Directions and Emerging Paradigms in Sodium Pyroantimonate
Advanced Material Design and Functionalization
While traditionally used as a flame retardant and a clarifying agent in glass manufacturing, the future of sodium pyroantimonate (B1233504) lies in the precise control of its material properties. lyhaihui.comlyhaihui.com Advanced synthesis techniques are a key area of exploration. For instance, methods like pressure oxidation have been shown to produce sodium pyroantimonate with regular hexahedral or tetragonal morphologies. researchgate.net Future research could focus on tailoring these crystalline structures to enhance specific properties.
Key research areas include:
Morphological Control: Investigating how different synthesis parameters (e.g., temperature, pressure, pH, and precursor concentrations) can be manipulated to create unique morphologies such as nanowires, nanotubes, or porous architectures. These structures could dramatically increase the surface area and active sites, opening up applications in catalysis and sensing.
Surface Functionalization: Modifying the surface of this compound particles is another promising avenue. Research into antimonate (B1203111) compounds as ion exchangers suggests the potential for functionalizing this compound for selective adsorption of specific ions. iaea.orgresearchgate.net This could be particularly relevant for environmental remediation, such as the removal of heavy metal ions from wastewater.
Doping and Composite Formation: Introducing dopants into the crystal lattice or creating composites with other materials could unlock novel electronic, optical, or catalytic properties. For example, doping with transition metals could enhance its catalytic activity for specific chemical reactions.
Below is a table summarizing potential advanced designs and their targeted applications.
| Advanced Design Strategy | Target Property Enhancement | Potential Application Area |
| Controlled Morphologies | Increased surface area, tailored porosity | Catalysis, Adsorption, Sensors |
| Surface Functionalization | Selective ion binding, enhanced reactivity | Water treatment, Chemical synthesis |
| Doping with Metal Ions | Modified electronic band structure, improved catalytic activity | Electronics, Catalysis |
| Composite Materials | Synergistic effects, enhanced mechanical or thermal stability | Advanced flame retardants, Smart materials |
Integration with Nanotechnology and Smart Materials
The integration of this compound with nanotechnology represents a significant leap toward creating "smart" materials with responsive and dynamic properties. While research in this area is still nascent, the foundational concepts of nanotechnology and smart materials provide a clear roadmap for future exploration.
Nanoparticle Synthesis: A primary focus will be the development of reliable methods for synthesizing this compound nanoparticles with controlled size and distribution. These nanoparticles could exhibit quantum size effects, leading to unique optical and electronic properties not seen in their bulk counterparts.
Smart Coatings and Sensors: A promising application lies in the development of smart coatings for corrosion detection and prevention. nasa.goveuropean-coatings.com The principle often relies on a change in a local property, such as pH, which triggers a response. nasa.gov Future research could explore incorporating this compound into coatings where it could, for example, release an inhibitor or change color in response to pH shifts associated with corrosion. european-coatings.com Similarly, its potential use in chemical sensors for detecting specific analytes is an area ripe for investigation. mdpi.com
The following table outlines potential integrations with nanotechnology and smart materials.
| Integration Area | Enabling Technology | Potential Functionality |
| Nanocomposites | Dispersion of this compound nanoparticles in polymer matrices. | Enhanced flame retardancy, improved mechanical properties. |
| Smart Coatings | Encapsulation of this compound in pH-sensitive microcapsules. nasa.gov | Corrosion indication and inhibition. nasa.goveuropean-coatings.com |
| Chemical Sensors | Deposition of thin films of this compound on electrode surfaces. | Detection of specific ions or molecules. |
High-Throughput Screening for Novel Applications
High-Throughput Screening (HTS) is a powerful methodology, predominantly used in drug discovery, that allows for the rapid testing of a large number of substances for a specific biological or chemical activity. mdpi.comspringernature.com Applying this paradigm to materials science could dramatically accelerate the discovery of new applications for compounds like this compound.
The HTS workflow for this compound could involve:
Library Generation: Creating a library of this compound samples with slight variations, such as different dopants, crystal phases, or surface modifications.
Assay Development: Designing miniaturized, automated assays to test for a wide range of properties, including catalytic activity for various reactions, ion exchange capacity for different elements, or specific sensing capabilities. nih.govresearchgate.net
Robotic Screening: Utilizing robotic systems to rapidly screen the material library against the developed assays. mdpi.com
Data Analysis: Employing computational tools to analyze the vast amounts of data generated to identify "hits"—materials with desired properties that warrant further investigation.
This approach could uncover unexpected applications that would be missed by traditional, hypothesis-driven research. For example, HTS could be used to screen for catalytic activity in organic synthesis or for its potential as a solid-state electrolyte in batteries.
Bridging Computational and Experimental Research
The synergy between computational modeling and experimental validation is a cornerstone of modern materials science. For this compound, this approach can provide deep insights into its fundamental properties and guide the design of new materials.
Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to model the electronic structure, crystal structure, and surface properties of this compound. mdpi.comnih.govaps.orgdntb.gov.ua DFT calculations can predict properties such as bandgap, vibrational spectra, and the stability of different crystal phases. mdpi.commdpi.com This can help researchers understand the underlying mechanisms of its known properties and predict how modifications, like doping, will affect its behavior. nih.gov
Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This involves synthesizing the proposed materials and characterizing their properties using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and various spectroscopic methods. researchgate.net The experimental results then provide feedback to refine the computational models, creating a powerful research loop.
A key research direction is to use computational screening to identify promising modifications to this compound before engaging in extensive experimental work, thereby saving time and resources.
| Research Phase | Computational Tools | Experimental Techniques |
| Property Prediction | Density Functional Theory (DFT) mdpi.comnih.govaps.org | X-ray Diffraction (XRD), Spectroscopy |
| Material Design | Molecular Dynamics (MD) Simulations arxiv.org | Controlled Synthesis (e.g., Hydrothermal, Sol-gel) |
| Performance Evaluation | Finite Element Analysis (FEA) | Performance testing in target applications (e.g., catalysis, batteries) |
Role in Circular Economy Initiatives related to Antimony
Antimony is recognized as a critical raw material, and developing a circular economy for it is of strategic importance. This compound can play a crucial role in this endeavor by serving as a stable, high-value product derived from recycled antimony sources.
Future research in this area will likely focus on:
Recovery from Waste Streams: Developing more efficient and environmentally friendly processes to recover antimony from industrial waste, such as mining residues, metallurgical slags, and spent catalysts. patsnap.comresearchgate.net Several studies have demonstrated the feasibility of leaching antimony from these sources and precipitating it as this compound. researchgate.netresearchgate.netsemanticscholar.org
Hydrometallurgical Routes: Refining hydrometallurgical processes, which use aqueous solutions to extract and purify metals. google.commdpi.comgoogle.com These methods, such as pressure oxidation in sodium hydroxide (B78521) solutions, can yield high-purity this compound from complex, antimony-containing materials. researchgate.net
Precursor for Other Antimony Compounds: Investigating the use of recycled this compound as a precursor for the synthesis of other high-value antimony compounds, thereby closing the loop in the antimony value chain.
The table below highlights the role of this compound in the circular economy of antimony.
| Source of Antimony Waste | Recovery Process | Role of this compound |
| Refractory Gold Ores researchgate.net | Leaching followed by pressure oxidation researchgate.netresearchgate.net | Final product for antimony removal and valorization. researchgate.net |
| Spent Fluorination Catalysts patsnap.com | Extraction, oxidation, and neutralization patsnap.com | High-purity product from catalyst waste. patsnap.com |
| High-Arsenic Antimony Residue mdpi.com | Leaching and synergistic oxidation mdpi.com | Selective separation and recovery of antimony. mdpi.com |
By focusing on these future research directions, the scientific community can expand the applications of this compound far beyond its current uses, positioning it as a key material in advanced technologies and sustainable industrial practices.
Q & A
Q. What methodologies are used to detect sodium ions using potassium pyroantimonate in biological tissues?
Sodium ions can be localized in tissues using potassium pyroantimonate (K₂H₂Sb₂O₇) via precipitation reactions. A standardized protocol involves dissolving 2 g of potassium pyroroantimonate in 95 mL of hot water, cooling rapidly, adding 10 mL of 3% KOH, and allowing the solution to stand for 24 hours before filtration . The resulting reagent reacts with Na⁺ to form electron-dense precipitates visible under electron microscopy, enabling precise intracellular sodium mapping . However, this method requires strict pH control (neutral to slightly alkaline) to avoid non-specific binding with Ca²⁺ or Mg²⁺ .
Q. How is sodium pyroantimonate synthesized from antimony-containing residues?
A common industrial method involves leaching antimony from alkali residues (e.g., high-arsenic dust) using sodium sulfide, followed by air oxidation. Optimal conditions include:
- Airflow rate: 1.5 L/min
- Temperature: 60°C
- Stirring speed: 300 rpm This achieves ~98.5% antimony precipitation efficiency. The product is further purified via HCl dissolution, hydrolysis, and conversion to this compound (NaSb(OH)₆) .
Advanced Research Questions
Q. How can researchers address contradictions in sodium localization studies using pyroantimonate?
Discrepancies in precipitation patterns (e.g., nuclear vs. cytoplasmic localization) arise from variability in fixation parameters (pH, ionic strength) and co-precipitation of non-sodium ions. To mitigate this:
Q. What advanced synthesis methods improve this compound purity for analytical applications?
Pressure oxidation in NaOH systems enhances purity by oxidizing Sb³⁺ to Sb⁵⁺ under high-temperature (120–150°C) and high-pressure (0.5–2.0 MPa) conditions. This method reduces Sb³⁺ content to <1% and achieves 97.7–99.8% precipitation efficiency, surpassing traditional air oxidation . Key parameters include:
Q. How do researchers validate the specificity of pyroantimonate-based sodium detection in complex matrices?
Specificity is validated through:
- Model systems : Spiking solutions with known Na⁺ concentrations and competing ions (e.g., K⁺, Ca²⁺) to assess interference .
- Spectroscopic cross-checks : Infrared (IR) absorption analysis (e.g., characteristic Sb-O bonds at 600–800 cm⁻¹) .
- Quantitative recovery tests : Comparing pyroantimonate-derived Na⁺ levels with atomic absorption spectroscopy (AAS) results .
Q. What experimental design considerations are critical for optimizing this compound synthesis from Sb₂O₃?
Key factors include:
- pH control : Maintain pH >12 during oxidation to prevent Sb⁵⁺ hydrolysis into insoluble oxides .
- Oxidant selection : Oxygen gas outperforms H₂O₂ in cost and reaction kinetics .
- Temperature gradients : Higher temperatures (>100°C) accelerate Sb₂O₃ dissolution but require pressurized reactors to avoid volatilization .
Methodological Challenges and Solutions
Q. How can researchers mitigate non-specific precipitation in pyroantimonate-based sodium assays?
Non-specific binding is minimized by:
- Pre-treating samples with 15% potassium carbonate to remove interfering anions (e.g., CO₃²⁻) .
- Adding chelating agents (e.g., 0.1 M EDTA) to sequester divalent cations .
- Using fresh pyroantimonate reagents stored at 4°C to prevent reagent degradation .
Q. What analytical techniques confirm the identity and purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
